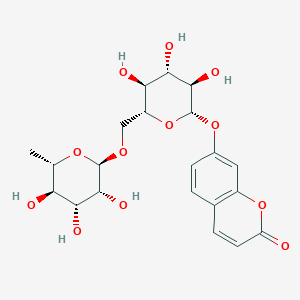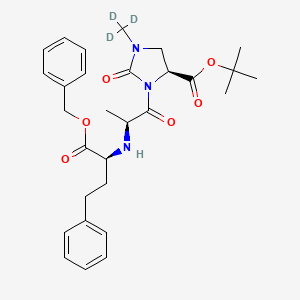
Imidaprilat Benzyl Ester, (Carbonylimidazolidine)tert-butyl Ester-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidaprilat Benzyl Ester, (Carbonylimidazolidine)tert-butyl Ester-d3 is a chemical compound with the molecular formula C29H34D3N3O6 and a molecular weight of 526.64. This compound is primarily used in proteomics research and is an intermediate in the preparation of labeled Imidaprilat .
Vorbereitungsmethoden
The synthesis of Imidaprilat Benzyl Ester, (Carbonylimidazolidine)tert-butyl Ester-d3 involves several steps. The synthetic route typically includes the esterification of Imidaprilat with benzyl alcohol and the subsequent protection of the resulting ester with a tert-butyl group. The reaction conditions often involve the use of catalysts and solvents to facilitate the esterification and protection reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Imidaprilat Benzyl Ester, (Carbonylimidazolidine)tert-butyl Ester-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles such as sodium hydroxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Wissenschaftliche Forschungsanwendungen
Imidaprilat Benzyl Ester, (Carbonylimidazolidine)tert-butyl Ester-d3 has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of labeled compounds for various chemical studies.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic effects and as a tool for drug development.
Industry: Utilized in the production of labeled compounds for industrial applications.
Wirkmechanismus
The mechanism of action of Imidaprilat Benzyl Ester, (Carbonylimidazolidine)tert-butyl Ester-d3 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Imidaprilat Benzyl Ester, (Carbonylimidazolidine)tert-butyl Ester-d3 can be compared with other similar compounds, such as:
Imidaprilat: The parent compound, which is used as an antihypertensive agent.
Benzyl Ester Derivatives: Compounds with similar ester functional groups, used in various chemical and biological applications.
tert-Butyl Ester Derivatives: Compounds with similar tert-butyl protection, used to enhance stability and solubility.
The uniqueness of this compound lies in its specific combination of functional groups and deuterium labeling, which makes it valuable for specialized research applications .
Eigenschaften
Molekularformel |
C29H37N3O6 |
|---|---|
Molekulargewicht |
526.6 g/mol |
IUPAC-Name |
tert-butyl (4S)-2-oxo-3-[(2S)-2-[[(2S)-1-oxo-4-phenyl-1-phenylmethoxybutan-2-yl]amino]propanoyl]-1-(trideuteriomethyl)imidazolidine-4-carboxylate |
InChI |
InChI=1S/C29H37N3O6/c1-20(25(33)32-24(18-31(5)28(32)36)27(35)38-29(2,3)4)30-23(17-16-21-12-8-6-9-13-21)26(34)37-19-22-14-10-7-11-15-22/h6-15,20,23-24,30H,16-19H2,1-5H3/t20-,23-,24-/m0/s1/i5D3 |
InChI-Schlüssel |
JSROFURYAHZGNA-CDTJKPFJSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N1C[C@H](N(C1=O)C(=O)[C@H](C)N[C@@H](CCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)C(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C(=O)N1C(CN(C1=O)C)C(=O)OC(C)(C)C)NC(CCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


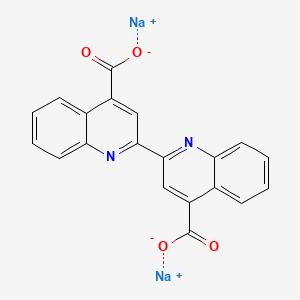
![tert-Butyl (3R)-4-[6-[(5-chloro-2-methoxy-3-pyridyl)amino]-3-pyridyl]-3-methyl-piperazine-1-carboxylate](/img/new.no-structure.jpg)
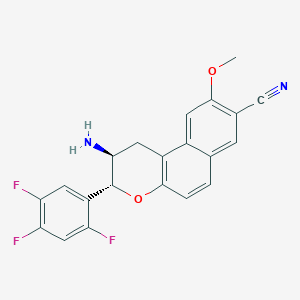

![3-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]sulfanyl}-1-ethoxy-1-oxo-2-propanaminium 2,2,2-trifluoroacetate](/img/structure/B12432148.png)

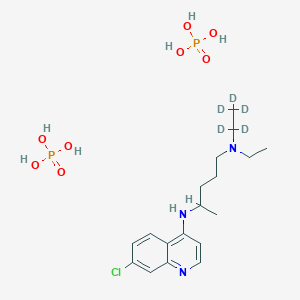
![(1S,4aR,5S,8aR)-5-[2-(2,5-Dihydro-2-oxo-3-furanyl)ethyl]decahydro-1,4a-dimethyl-6-methylene-1-naphthalenecarboxylic acid; Pinosolide acid](/img/structure/B12432172.png)
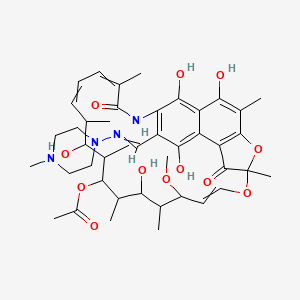
![Potassium 3-[1-phenyl-3-(pyridin-3-yl)pyrazol-4-yl]prop-2-enoate](/img/structure/B12432181.png)
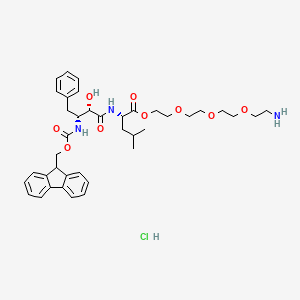
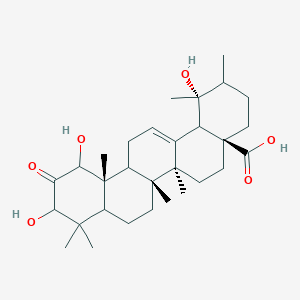
![3-(2,3-dihydro-1-benzofuran-5-yl)-1-[3-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B12432193.png)
